molecular formula C15H11ClO4 B2420825 2-Chloro-4-formylphenyl 4-methoxybenzoate CAS No. 496768-69-5

2-Chloro-4-formylphenyl 4-methoxybenzoate

Cat. No.: B2420825
CAS No.: 496768-69-5
M. Wt: 290.7
InChI Key: KJLKVECSHWCLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-formylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro group, a formyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-formylphenyl 4-methoxybenzoate typically involves the esterification of 2-chloro-4-formylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: 2-Chloro-4-carboxyphenyl 4-methoxybenzoate.

    Reduction: 2-Chloro-4-hydroxymethylphenyl 4-methoxybenzoate.

    Substitution: 2-Amino-4-formylphenyl 4-methoxybenzoate (if amine is used as nucleophile).

Scientific Research Applications

2-Chloro-4-formylphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl 4-methoxybenzoate depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxybenzoate moiety can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

  • 2-Chloro-4-formylphenyl 4-fluorobenzoate
  • 2-Chloro-4-formylphenyl 4-ethoxybenzoate
  • 2-Chloro-4-formylphenyl 4-hydroxybenzoate

Comparison: 2-Chloro-4-formylphenyl 4-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., fluorine, ethoxy, hydroxy), the methoxy group can enhance the compound’s lipophilicity and potentially its membrane permeability, making it more effective in certain applications.

Properties

IUPAC Name

(2-chloro-4-formylphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-12-5-3-11(4-6-12)15(18)20-14-7-2-10(9-17)8-13(14)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLKVECSHWCLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.